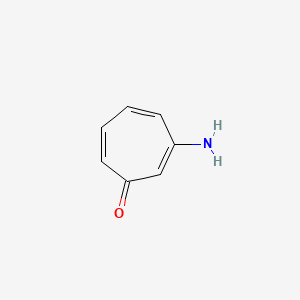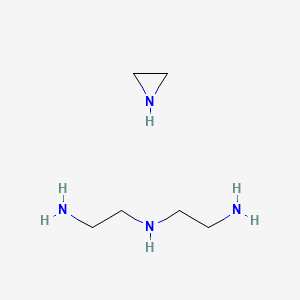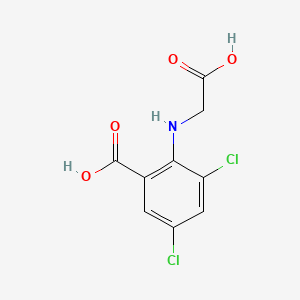
Tropone, 3-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropone, 3-amino- is an organic compound belonging to the troponoid series of aromatic compounds It is characterized by a seven-membered ring structure with an amino group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminotropone typically involves the ammonolysis of 3-tosyloxytropone. The optimal conditions for this reaction include using isopropanol as the solvent, maintaining a reaction temperature of 45-50°C, and a reaction time of approximately 80 minutes . Another method involves the reaction of tropolone methyl ether with liquid ammonia .
Industrial Production Methods: While specific industrial production methods for 3-aminotropone are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent, temperature control, and reaction time are critical factors in ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tropone, 3-amino- undergoes various chemical reactions, including:
Bromination: This reaction can yield 3-amino-2-bromotropone or 2-bromo-3-hydroxytropone, depending on the conditions.
Methylation: Treatment with dimethyl sulfate produces 3-methoxytroponeimine.
Acetylation: Heating with acetic anhydride results in the formation of N-acetyl derivative.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Methylation: Dimethyl sulfate in the presence of a base.
Acetylation: Acetic anhydride under heating conditions.
Major Products:
Bromination: 3-amino-2-bromotropone, 2-bromo-3-hydroxytropone.
Methylation: 3-methoxytroponeimine.
Acetylation: N-acetyl derivative of 3-aminotropone.
Aplicaciones Científicas De Investigación
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: Its derivatives are used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-aminotropone exerts its effects is primarily through its interaction with transition metals, forming complexes that can catalyze various chemical reactions. The molecular targets and pathways involved are specific to the type of reaction and the metal used in the complex .
Comparación Con Compuestos Similares
- 2-Aminotropone
- N,N’-Di(tropon-2-yl)piperazine
- 5-(4-Ethoxyphenylazo)tropolone
Comparison: Tropone, 3-amino- is unique due to its specific position of the amino group on the seven-membered ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-aminotropone, 3-aminotropone has different electronic properties and steric effects, making it suitable for different applications .
Propiedades
Número CAS |
19617-09-5 |
|---|---|
Fórmula molecular |
C7H7NO |
Peso molecular |
121.139 |
Nombre IUPAC |
3-aminocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO/c8-6-3-1-2-4-7(9)5-6/h1-5H,8H2 |
Clave InChI |
CVHWJSFLYOUNDQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=O)C=C1)N |
Sinónimos |
3-Aminotropone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
![2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560905.png)


![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentyl-](/img/new.no-structure.jpg)


![11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol](/img/structure/B560914.png)



